Acetanilide-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

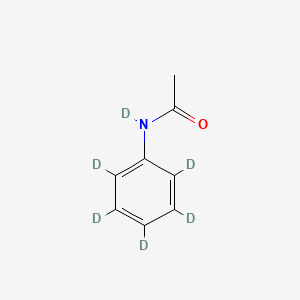

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-deuterio-N-(2,3,4,5,6-pentadeuteriophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-7(10)9-8-5-3-2-4-6-8/h2-6H,1H3,(H,9,10)/i2D,3D,4D,5D,6D/hD | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZERHIULMFGESH-TYSUPAQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])N([2H])C(=O)C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50675500 | |

| Record name | N-(~2~H_5_)Phenyl(N-~2~H)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141801-46-9 | |

| Record name | N-(~2~H_5_)Phenyl(N-~2~H)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Use in Metabolic Studies

Stable isotope-labeled compounds like Acetanilide-d6 are invaluable in drug metabolism studies. nih.govacs.org By administering this compound, researchers can trace its absorption, distribution, metabolism, and excretion (ADME) in a biological system. cernobioscience.comnih.govacs.org The deuterium (B1214612) label allows for the differentiation of the parent compound and its metabolites from endogenous molecules, facilitating their identification and quantification using mass spectrometry. This approach helps in elucidating the metabolic pathways of acetanilide (B955) and understanding how it is processed in the body.

Elucidation of Reaction Mechanisms

Isotopic labeling is a powerful tool for investigating the mechanisms of chemical reactions. wikipedia.org By strategically placing deuterium (B1214612) atoms in a molecule, chemists can track the movement of atoms and the breaking and forming of bonds throughout a reaction. Acetanilide-d6 can be used as a probe to study the mechanisms of reactions involving the aromatic ring or the amide group. The kinetic isotope effect, where the rate of a reaction changes upon isotopic substitution, can provide valuable information about the rate-determining step of a reaction.

Mechanistic and Metabolic Investigations with Acetanilide D6

Elucidation of Reaction Pathways via Deuterium (B1214612) Kinetic Isotope Effects

The deuterium kinetic isotope effect (KIE) is the ratio of the reaction rate constant for a hydrogen-containing reactant (kH) to that of its deuterium-containing counterpart (kD). juniperpublishers.com A KIE greater than 1 (kH/kD > 1), known as a primary KIE, indicates that the carbon-hydrogen bond is broken during the rate-determining step of the reaction. nih.govmmcmodinagar.ac.in This principle is extensively applied in mechanistic studies, including those involving cytochrome P450 (P450) enzymes, which are crucial for drug metabolism. nih.gov

In the context of acetanilide (B955), its metabolism to form phenolic products, such as acetaminophen, is of significant interest. wikipedia.orgpatsnap.com Studies investigating the metabolism of normal and deuterated aromatic substrates have provided insights into the pathways involved. For instance, research on the in vivo and in vitro metabolism of various aromatic compounds in rats showed that significant isotope effects were not observed for the formation of phenolic products from acetanilide. nih.gov This finding suggests that the arene oxide pathway, where a C-H bond is not broken in the rate-limiting step, is the predominant mechanism for acetanilide hydroxylation. nih.gov In contrast, other compounds in the same study did show significant KIEs for hydroxylation, indicating that multiple pathways can be responsible for phenol (B47542) formation in mammals. nih.gov

The magnitude of the KIE can provide detailed information about the transition state of a reaction. The theoretical maximum KIE for breaking a C-H versus a C-D bond is approximately 7 at room temperature. mmcmodinagar.ac.in The absence of a substantial KIE in acetanilide's primary metabolic transformation to its hydroxylated derivatives points to a reaction mechanism where the initial formation of an epoxide intermediate (arene oxide) is the slow step, rather than the direct insertion of an oxygen atom across a C-H bond.

| Parameter | Description | Relevance to Acetanilide-d6 |

| Kinetic Isotope Effect (KIE) | The ratio of reaction rates between a light isotope (H) and a heavy isotope (D) containing reactant (kH/kD). wikipedia.org | Used to determine if a C-H bond is broken in the rate-determining step of a reaction. nih.gov |

| Primary KIE | Occurs when the bond to the isotope is broken in the rate-determining step. Typically kH/kD > 1. mmcmodinagar.ac.in | The lack of a significant primary KIE in acetanilide hydroxylation suggests the arene oxide pathway is dominant. nih.gov |

| Secondary KIE | Occurs when the isotopic substitution is at a position not directly involved in bond breaking but affects the transition state. princeton.edu | Can provide further details on reaction mechanism intermediates. |

Tracing Metabolic Transformations of Related Chemical Entities

The use of stable isotope-labeled compounds, such as this compound, is a cornerstone of modern metabolic research. acs.org As a tracer, it allows for the unambiguous identification and quantification of metabolic products against a complex biological background. ontosight.ai

In vitro metabolism studies, often using liver fractions like microsomes (which contain P450 enzymes) or hepatocytes, are essential for predicting how a compound will be processed in the body. mdpi.comnih.gov When a deuterated compound like this compound is used, its metabolites can be easily distinguished from endogenous molecules by mass spectrometry due to the mass difference imparted by the deuterium atoms. acs.org

Several studies have highlighted the profound mechanistic implications of using deuterated analogs in both in vitro and in vivo settings. nih.gov For example, while acetanilide itself was historically used as a drug, its metabolite, acetaminophen, is the active analgesic. wikipedia.orgpatsnap.com Using a deuterated version of a parent drug allows researchers to track its conversion to active or potentially toxic metabolites. The effect of deuteration on metabolic stability can vary; for some compounds, it can slow metabolism and clearance, while for others, the effect may be negligible. juniperpublishers.comnih.gov this compound can serve as an internal standard in such experiments to precisely quantify the metabolic fate of structurally related pharmaceuticals.

Isotopic labeling is a powerful technique for identifying and quantifying degradation products, both in metabolic and environmental contexts. Acetanilide is structurally related to a class of widely used acetanilide herbicides, such as alachlor (B1666766) and metolachlor. epa.gov These herbicides degrade in the environment to form major metabolites, including ethanesulfonic acid (ESA) and oxanilic acid (OA) derivatives, which are often more mobile and persistent in water sources than the parent compounds. epa.govnih.govresearchgate.net

The development of analytical methods to detect these degradation products in drinking water is a priority for environmental agencies. epa.govnih.gov In these analyses, which typically use liquid chromatography-mass spectrometry (LC/MS), isotopically labeled standards are crucial for accurate quantification. epa.gov this compound, or deuterated standards of the specific herbicides, can be added to a sample as an internal standard. Because the internal standard behaves almost identically to the analyte during sample extraction and analysis but is distinguishable by its mass, it corrects for any loss of analyte during sample processing, leading to highly accurate and precise quantification of the degradation products. conicet.gov.ar

Acetylation is a vital post-translational modification that regulates protein function. nih.govnih.gov The dynamics of acetylation—the rates of addition and removal of acetyl groups—can be studied using stable isotope labeling. nih.govbiorxiv.org In these experiments, cells are cultured in media containing a stable isotope-labeled precursor for acetyl-CoA, the primary donor for acetylation reactions. biorxiv.org

While glucose is a common precursor, labeled versions of acetic anhydride (B1165640) are also used for chemical labeling. chemrxiv.org For instance, a combined metabolic and chemical labeling approach (CoMetChem) has been developed using [13C4,D6]-acetic anhydride to chemically acetylate lysine (B10760008) residues that were not modified metabolically. chemrxiv.org This allows for the accurate quantification of site-specific acetylation turnover by mass spectrometry. chemrxiv.org this compound, as a compound containing a deuterated acetyl group, exemplifies the type of labeled molecule used in such studies. It could potentially serve as a tracer to investigate the activity of deacetylase enzymes or to probe the incorporation of its acetyl group into biological macromolecules, providing insights into the complex dynamics of acetylation in cellular systems.

Role in Environmental Fate Studies of Structurally Related Compounds

The environmental fate of acetanilide herbicides is a significant area of research due to their widespread use in agriculture. epa.gov Degradation products of these herbicides, such as the ESA and OA derivatives of alachlor, acetochlor, and metolachlor, have been detected in both ground and surface waters. epa.gov These degradates are often more water-soluble and mobile than the parent herbicides, leading to concerns about water quality. epa.gov

This compound serves as a valuable tool in these environmental studies in several ways. Primarily, it functions as an ideal internal standard for analytical methods designed to quantify trace levels of acetanilide herbicides and their degradation products in environmental samples. epa.govnih.gov By using a deuterated standard, analytical chemists can achieve the high accuracy and sensitivity required for regulatory monitoring.

Furthermore, this compound can be used in laboratory studies to model the degradation pathways of these herbicides. By exposing this compound to soil microbes or abiotic conditions (e.g., hydrolysis), researchers can trace the formation of degradation products like deuterated aniline. wikipedia.orgresearchgate.net This helps in building a comprehensive picture of the transformation processes these contaminants undergo in the environment, aiding in risk assessment and the development of remediation strategies.

| Compound Class | Common Degradation Products | Role of this compound |

| Acetanilide Herbicides (e.g., Alachlor, Metolachlor) | Ethanesulfonic Acid (ESA) derivatives epa.gov | Internal standard for quantification nih.gov |

| Oxanilic Acid (OA) derivatives epa.gov | Tracer for studying degradation pathways researchgate.net |

Spectroscopic and Computational Characterization of Acetanilide D6 and Deuterated Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of Deuterium (B1214612) Effects

The substitution of hydrogen with its heavier isotope, deuterium, in acetanilide (B955) molecules induces subtle yet measurable changes in their spectroscopic properties. These isotopic effects are particularly evident in Nuclear Magnetic Resonance (NMR) spectroscopy, providing valuable insights into molecular structure, bonding, and dynamics.

Investigation of Isotopic Effects on Nuclear Shielding Constants and Chemical Shifts

The introduction of a deuterium atom in a molecule leads to alterations in the electronic environment of neighboring nuclei, resulting in observable isotope shifts in their NMR spectra. stemwomen.org These shifts, though small, are a consequence of the different vibrational averaging of the molecular geometry and electronic shielding due to the mass difference between hydrogen and deuterium. stemwomen.org

The magnitude of a deuterium-induced isotope shift is influenced by several factors, including the distance from the substitution site, the fractional change in mass, and the inherent sensitivity of the nuclear shielding of the observed nucleus. stemwomen.orghuji.ac.il For instance, one-bond isotope shifts on ¹³C nuclei due to deuterium substitution typically range from 0.2 to 1.5 ppm, while two-bond shifts are generally around 0.1 ppm. huji.ac.il Longer-range effects are usually smaller but can be more significant in cases of hydrogen bonding or steric hindrance that alters the molecular conformation. huji.ac.il

Studies of Intra- and Intermolecular Hydrogen Bonding in Deuterated Systems

Hydrogen bonding plays a crucial role in determining the structure and properties of acetanilide. NMR spectroscopy is a powerful technique for studying these interactions, and deuterium substitution provides a unique probe for investigating both intramolecular and intermolecular hydrogen bonds.

The chemical shift of protons involved in hydrogen bonds is particularly sensitive to their environment. mdpi.com The self-association of acetanilide in various deuterated solvents like chloroform-d, acetone-d6, acetonitrile-d3, and dimethyl sulfoxide-d6 has been investigated using high-resolution NMR spectroscopy. researchgate.net By analyzing the dilution and temperature dependence of the N-H proton chemical shifts, thermodynamic parameters such as the enthalpy and entropy of dimerization through N-H···O=C hydrogen bonds can be determined. researchgate.net

Deuteration of the N-H group can significantly impact the strength and dynamics of these hydrogen bonds. Primary deuterium isotope shifts, which are the differences in chemical shifts between ¹H and ²H in the same chemical site, can be larger in strongly hydrogen-bonded systems, with their magnitude reflecting the strength of the hydrogen bond. huji.ac.il In some cases, these shifts can exceed 1 ppm. huji.ac.il

Furthermore, temperature coefficient (TC) measurements of exchangeable protons in NMR can distinguish between intramolecularly hydrogen-bonded protons and those exposed to the solvent. rsc.org Protons involved in strong intramolecular hydrogen bonds exhibit less negative TCs. rsc.org While specific TC data for Acetanilide-d6 is not provided in the search results, this methodology is broadly applicable to studying hydrogen bonding in deuterated systems. The study of paracetamol and other acetanilide analogs has also highlighted the importance of intermolecular hydrogen bonding. nih.gov

Vibrational Spectroscopic Studies of Deuterium Effects

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is highly sensitive to isotopic substitution. The replacement of hydrogen with deuterium in acetanilide leads to significant shifts in the vibrational frequencies, particularly those involving the N-H group. These shifts provide definitive assignments of vibrational modes.

Studies on acetanilide and its N-deuterated analog have shown that the amide II and amide III bands arise from a combination of the N-H in-plane bending (δN-H) and C-N stretching (νC-N) vibrations. ias.ac.in Upon N-deuteration, the N-H stretching and bending modes shift to lower frequencies due to the increased mass of deuterium. This isotopic shift allows for the unambiguous assignment of these bands. For example, in one study, the N-H stretching vibration in acetanilide was observed, while in the deuterated species, the corresponding N-D stretching vibration appeared at a lower frequency. ias.ac.in

The table below summarizes the observed vibrational frequencies for acetanilide and its N-deuterated analog from a study, illustrating the effect of deuteration.

| Vibrational Mode | Acetanilide (cm⁻¹) | N-Deuterated Acetanilide (cm⁻¹) |

| ν(N-H) | - | - |

| ν(C=O) / Amide I | 1658 | 1653 |

| δ(N-H) / Amide II | 1549 | - |

| ν(C-N) / Amide III | - | - |

| ν(N-D) | - | 2475 |

| δ(N-D) | - | 1120 |

| Table based on data from a study on the vibrational spectra of acetanilide and its N-deuterated analog. ias.ac.in |

These isotopic shifts are not limited to the amide group. Deuteration of the phenyl ring or the methyl group in this compound would similarly affect the C-H stretching and bending vibrations in those regions of the molecule, providing a detailed vibrational fingerprint.

Computational Chemistry Approaches for Understanding Deuterated Acetanilide Structures

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for complementing experimental studies and providing deeper insights into the structure and properties of molecules like this compound.

Density Functional Theory (DFT) Applications for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for calculating the ground-state electronic structure of molecules. researchgate.net It offers a good balance between accuracy and computational cost, making it suitable for studying systems like acetanilide. DFT calculations can be used to optimize the molecular geometry, predict vibrational frequencies, and analyze the electronic properties of both acetanilide and its deuterated analogs. bas.bgorientjchem.orgmdpi.com

For instance, DFT calculations using the B3LYP functional have been employed to study the structure of acetanilide and its corresponding azanion. bas.bg These calculations have shown good agreement with experimental IR spectra, aiding in the complete assignment of vibrational bands. bas.bg The theoretical vibrational spectra, when scaled, can closely match experimental data, with mean deviations as low as 10 cm⁻¹. bas.bg

DFT methods are also used to investigate the electronic structure, providing information about atomic charges, molecular orbitals, and the molecular electrostatic potential (MEP). orientjchem.orgmdpi.com The MEP, for example, can identify regions of a molecule that are susceptible to electrophilic or nucleophilic attack. orientjchem.org While specific DFT studies focused solely on this compound are not detailed in the provided search results, the methodologies are well-established and directly applicable. researchgate.netnih.gov

Modeling of Isotopic Effects and Their Influence on Molecular Properties

Computational models are crucial for understanding and quantifying the effects of isotopic substitution on molecular properties. DFT calculations can be used to predict the changes in vibrational frequencies upon deuteration, which can then be compared with experimental vibrational spectra. bas.bg

Furthermore, computational methods can model the influence of isotopic substitution on NMR parameters. The calculation of nuclear shielding constants using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework can predict chemical shifts. unn.edu.ng By performing these calculations for both the deuterated and non-deuterated isotopomers, the isotopic shifts can be theoretically determined. nih.govscience.gov These calculations can help to rationalize experimentally observed deuterium isotope effects on chemical shifts and provide insights into the underlying mechanisms, such as changes in hydrogen bond strength and molecular conformation. nih.gov

The kinetic isotope effect (KIE), which is the change in reaction rate upon isotopic substitution, can also be modeled computationally. researchgate.net While not directly addressed for this compound in the search results, theoretical approaches based on quantum chemistry can be used to estimate KIEs for reactions involving deuterated compounds. researchgate.net

Computational Prediction of Deuteration Selectivity

The selective incorporation of deuterium into a molecule like acetanilide is a significant challenge that can be guided and rationalized through computational chemistry. Theoretical models, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting the regioselectivity of deuteration reactions. These computational approaches provide detailed insights into reaction mechanisms, transition state energies, and the thermodynamic stability of intermediates, which are critical factors governing the final distribution of deuterium atoms.

Computational studies are frequently employed to determine the relative energies associated with C-H bond activation at various possible sites within a molecule. acs.org By calculating the energy barriers for deuterium insertion at the ortho, meta, and para positions of the phenyl ring, as well as the acetyl group, researchers can predict the most kinetically and thermodynamically favorable deuteration sites. For reactions involving directing groups, such as the amide group in acetanilide, the binding energy of the catalyst to the directing group is a crucial parameter in determining selectivity. acs.org

In the context of transition-metal-catalyzed hydrogen isotope exchange (HIE), DFT calculations have been instrumental in developing predictive models for regioselectivity. For instance, research on iridium-catalyzed ortho-directed HIE has shown that selectivity in molecules with multiple potential directing groups can be an issue. acs.org To address this, a predictive model was developed by comparing extensive experimental competition data with DFT calculations. acs.org A key finding from this work was that the experimentally observed directing group strength did not correlate with the energy barrier for the C-H insertion step. Instead, it corresponded well with the relative free energies of the iridium-substrate coordination complexes. acs.org This suggests that the thermodynamic stability of the catalyst-substrate intermediate plays a dominant role in directing the deuteration to a specific site.

Further illustrating the power of computational prediction, studies on the deuteration of palladium-activated C(sp²)–H bonds have utilized DFT calculations to elucidate the reaction course in the solid state. rsc.org One such study involved the deuteration of a chloride palladacycle of acetanilide. rsc.org By combining experimental monitoring with DFT calculations, a detailed view of the solid-state reaction was achieved. rsc.org The calculations provided insights into the free energies of the transition states for the deuterium transfer. For example, calculations showed how the polarity of the medium affects the free energies of the transition states for deuterium transfer from a deuterated cysteine donor (Cys⁴ᴰ).

The data below, derived from a study on palladacycle deuteration, illustrates the calculated differences in free energies for transition states in various environments. rsc.org

| Medium | Deuterium Donor Species | Calculated Free Energy of Transition State (kcal mol⁻¹) | Free Energy Difference (kcal mol⁻¹) |

|---|---|---|---|

| Gas Phase | Cys⁴ᴰ·DCl | 9.8 | 7.7 |

| Cys⁴ᴰ | 17.5 | ||

| Propanoic Acid | Cys⁴ᴰ·DCl | 14.2 | 4.8 |

| Cys⁴ᴰ | 19.0 | ||

| DMF | Cys⁴ᴰ·DCl | 18.1 | 0.3 |

| Cys⁴ᴰ | 18.4 |

Quantum chemical calculations, often performed with software like Gaussian, can predict the effects of deuteration on reaction pathways beyond just selectivity. These theoretical approaches allow for the comparison of activation energies for hydrogen versus deuterium abstraction, which is fundamental to understanding kinetic isotope effects and identifying metabolic "soft spots". By modeling the impact of isotopic substitution on binding affinity and reaction barriers, computational methods provide a powerful framework for designing selectively deuterated molecules like this compound for various scientific applications.

Future Perspectives and Emerging Research Avenues

Advancements in Deuteration Technologies for Complex Organic Molecules

The efficient and selective introduction of deuterium (B1214612) into organic molecules is a key area of ongoing research, directly impacting the utility and accessibility of compounds like Acetanilide-d6. Recent advancements are moving beyond traditional methods, offering greater control over labeling sites and degrees of deuteration.

Catalytic Deuteration: Significant progress has been made in metal-catalyzed hydrogen-deuterium (H/D) exchange reactions. Platinum (Pt) and palladium (Pd) catalysts, for instance, have shown efficacy in deuterating aromatic rings using D₂O as a deuterium source researchgate.netgoogle.comresearchgate.netresearchgate.net. Furthermore, novel catalytic systems employing rhodium (Rh) acs.org and manganese (Mn) chemistryviews.org are enabling site-selective deuteration, such as ortho-deuteration of aromatic compounds, which could be applied to create specifically labeled acetanilide (B955) derivatives. Electrocatalytic methods are also emerging, offering scalable and efficient routes for the reductive deuteration of (hetero)arenes using D₂O nih.gov.

Enzymatic and Biocatalytic Approaches: Biocatalysis is offering highly selective and mild methods for deuteration. Enzymes are being engineered or identified for site-specific H/D exchange, particularly for complex molecules like amino acids wisc.eduacs.org. These biological approaches can achieve high deuterium incorporation and stereoselectivity, which is crucial for applications where isotopic purity is paramount. For example, enzyme-catalyzed reductive deuteration strategies using D₂O and H₂ are being developed for the synthesis of deuterated drug fragments researchgate.netresearchgate.net.

Site-Selective and Degree-Controlled Deuteration: Researchers are developing methods that allow precise control over which hydrogen atoms are replaced by deuterium and how many deuterium atoms are incorporated acs.orgnih.govrsc.org. This fine-tuning is essential for creating isotopically labeled standards with optimal properties for analytical applications, ensuring that the deuterium atoms are in stable, non-exchangeable positions.

These technological advancements promise to make isotopically labeled compounds like this compound more readily available, with higher purity and tailored labeling patterns, thereby expanding their potential applications.

Novel Applications of this compound in Interdisciplinary Chemical and Biochemical Research

The unique isotopic signature of this compound makes it a valuable tool for tracing and mechanistic studies across various scientific disciplines. Its future applications are expected to broaden significantly.

Metabolic Pathway Tracing: Deuterated compounds are invaluable for tracing metabolic pathways in biological systems acs.orgsimsonpharma.com. This compound could serve as a tracer to study the absorption, distribution, metabolism, and excretion (ADME) properties of acetanilide or related compounds. Research into the metabolism of labeled acetanilide has already shown significant binding of isotopes to serum and liver macromolecules during chronic administration tandfonline.com, highlighting its potential in pharmacokinetic and toxicological studies.

Enzyme Mechanism Studies: The kinetic isotope effect (KIE) associated with deuterium substitution can provide critical insights into enzyme mechanisms nih.govacs.org. This compound could be employed to investigate enzymes involved in the metabolism or synthesis of acetanilide-like structures, helping to elucidate rate-limiting steps and transition states.

Chemical Biology Probes: As a well-defined molecule with a specific isotopic label, this compound can function as a probe in chemical biology. It could be used to study interactions with biological targets, to validate drug targets, or to understand cellular processes where acetanilide or its derivatives are involved.

Integration of this compound in Advanced Analytical Platforms for Enhanced Sensitivity and Specificity

The primary utility of isotopically labeled compounds like this compound in analytical chemistry lies in their role as internal standards, enhancing the accuracy and reliability of quantitative measurements.

Mass Spectrometry (MS): this compound is ideally suited for use as an internal standard in quantitative analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) lcms.cznih.govmdpi.comnih.govlumiprobe.comsigmaaldrich.comresearchgate.net. Its near-identical chemical behavior to unlabeled acetanilide, coupled with a distinct mass difference due to deuteration, allows for precise quantification of acetanilide in complex matrices. This is crucial for pharmaceutical analysis, environmental monitoring, and clinical diagnostics, where accuracy and sensitivity are paramount. The development of methods that ensure the stability of the deuterium label and co-elution with the analyte is key to maximizing its effectiveness mdpi.comnih.govsigmaaldrich.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterated solvents are routinely used in NMR spectroscopy for structural characterization acs.orgresearchgate.netfishersci.comethz.ch. While this compound itself is not a solvent, its deuterated nature makes it a potential internal standard for quantitative NMR (qNMR) nih.govacs.org. In qNMR, a known amount of an internal standard is added to a sample to determine the concentration of an analyte by comparing their signal intensities. This compound could be used to quantify acetanilide or other related compounds, provided appropriate deuteration and stability are ensured. Research into qualifying various compounds as internal standards for qNMR has established criteria such as unique chemical shifts, purity, and solubility in deuterated solvents nih.govacs.org.

The ongoing development of more sensitive and specific analytical techniques, coupled with the increasing availability of precisely labeled compounds like this compound, will further solidify its role in advanced analytical workflows.

Q & A

Q. What best practices ensure cross-study comparability of this compound data in multi-laboratory collaborations?

- Methodological Answer : Standardize protocols for instrument calibration (e.g., daily tuning with reference compounds), solvent batches, and data reporting formats (e.g., SI units, significant figures). Share raw datasets with metadata (e.g., humidity, lot numbers) via open-access repositories to enable reproducibility audits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.